N'-(chloroacetyl)-3,4-dimethoxybenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

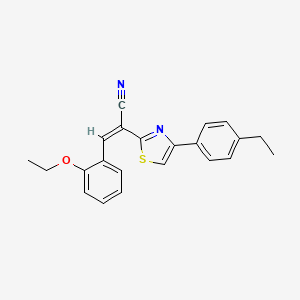

N-(Chloroacetyl)-3,4-dimethoxybenzohydrazide (CADBH) is a type of hydrazide used as an intermediate in organic synthesis. It is widely used in the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, and dyes. CADBH is also used as a reagent for the detection of aldehydes and ketones. CADBH has been studied for its potential applications in the fields of medicine, agriculture, and materials science.

Scientific Research Applications

Synthesis and Antimicrobial Activity

N'-(chloroacetyl)-3,4-dimethoxybenzohydrazide derivatives have been synthesized and evaluated for various applications. Notably, these compounds have been explored for their potential as antimicrobial agents. For instance, a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were designed, synthesized, and evaluated for their ability to target multidrug efflux pumps, exhibiting promising antibacterial and antifungal activities (Ezz Eldin et al., 2022). Additionally, compounds from this category have shown notable antimicrobial and antioxidant potential. Certain sulfide derivatives, for instance, exhibited potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, with significant inhibition activities and high antioxidant activity (Khalaf et al., 2022).

Role in Synthesis of Heterocyclic Compounds

This compound derivatives have been instrumental in the synthesis of various heterocyclic compounds. These derivatives have been utilized in creating new biologically active sulfide compounds and in the synthesis of benzimidazolyl thioxoacetamide derivatives, indicating their versatility in chemical synthesis and potential applications in developing novel pharmaceuticals (Mobinikhaledi et al., 2010).

Potential in Molecular Docking and In Vitro Screening

Research has also delved into the potential of these compounds in molecular docking and in vitro screening. Studies involving molecular docking aimed to understand the binding interactions with enzyme active sites, indicating the potential of these compounds in drug discovery and design. In vitro screening of these compounds has shown their antimicrobial and antioxidant activity, highlighting their potential in therapeutic applications (Flefel et al., 2018).

Utilization in Synthesis of Pyrazole Derivatives with Antitumor Activities

Additionally, cyanoacetylhydrazine derivatives, related to this compound, have been employed in the synthesis of pyrazole derivatives. These compounds have shown promising results in antitumor activity against various human tumor cell lines, indicating the potential of this compound derivatives in cancer treatment and research (Mohareb et al., 2012).

Mechanism of Action

Target of Action

Compounds with similar structures, such as colchicine and its derivatives, are known to interact with tubulin . Tubulin is a globular protein that is the main constituent of microtubules in cells .

Mode of Action

It’s worth noting that compounds interacting with the colchicine binding site on tubulin, like colchicine and its derivatives, inhibit tubulin assembly and suppress microtubule formation . This suggests that N’-(2-chloroacetyl)-3,4-dimethoxybenzohydrazide might interact with its targets in a similar manner.

Biochemical Pathways

Compounds that interact with tubulin, such as colchicine and its derivatives, affect the dynamics of microtubules . Microtubules play crucial roles in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape .

Result of Action

Based on the potential interaction with tubulin, it can be hypothesized that the compound might affect cell division and other microtubule-related processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N’-(2-chloroacetyl)-3,4-dimethoxybenzohydrazide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

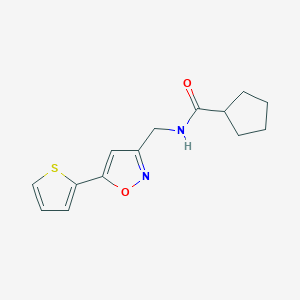

N'-(2-chloroacetyl)-3,4-dimethoxybenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O4/c1-17-8-4-3-7(5-9(8)18-2)11(16)14-13-10(15)6-12/h3-5H,6H2,1-2H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEORVCFNYWQMSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NNC(=O)CCl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2512038.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2512039.png)

![4-[(3-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2512047.png)

![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2512048.png)